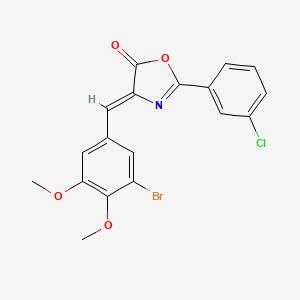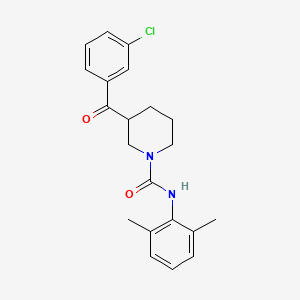![molecular formula C20H32N2O B6056343 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol](/img/structure/B6056343.png)
2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol, also known as BCE, is a chemical compound that has been widely studied for its potential applications in scientific research. BCE is a piperazine derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Aplicaciones Científicas De Investigación
2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol has been studied for its potential applications in a variety of scientific fields, including neuroscience and pharmacology. 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol has been shown to have an affinity for a number of different receptors in the brain, including the dopamine D2 receptor and the serotonin 5-HT2A receptor. This makes 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol a potentially useful tool for studying the effects of these receptors on brain function.
Mecanismo De Acción
The exact mechanism of action of 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol is not yet fully understood. However, it is thought that 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol may act as a partial agonist at the dopamine D2 receptor and as an antagonist at the serotonin 5-HT2A receptor. This dual action may contribute to the wide range of effects that 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol has been shown to have.
Biochemical and Physiological Effects:
2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol has been shown to have a variety of biochemical and physiological effects, including effects on neurotransmitter release, neuronal firing rates, and behavioral responses. 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol has been shown to increase dopamine release in the striatum, a brain region involved in reward and motivation. 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol has also been shown to decrease neuronal firing rates in the prefrontal cortex, a brain region involved in executive function and decision-making.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol in laboratory experiments is its high affinity for the dopamine D2 receptor and the serotonin 5-HT2A receptor. This makes 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol a potentially useful tool for studying the effects of these receptors on brain function. However, one limitation of using 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol is its relatively low selectivity for these receptors, meaning that it may also interact with other receptors in the brain.
Direcciones Futuras
There are a number of potential future directions for research on 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol. One area of interest is the development of more selective 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol analogs that can be used to study specific receptors in the brain. Another area of interest is the use of 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol in animal models of psychiatric and neurological disorders, such as schizophrenia and Parkinson's disease. Finally, there is potential for the development of 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol-based therapies for these and other disorders.
Métodos De Síntesis
2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol can be synthesized using a variety of methods, including the reaction of piperazine with benzyl chloride and cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with ethylene oxide to yield 2-[1-benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol.
Propiedades
IUPAC Name |
2-[1-benzyl-4-(cyclohexylmethyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O/c23-14-11-20-17-21(15-18-7-3-1-4-8-18)12-13-22(20)16-19-9-5-2-6-10-19/h2,5-6,9-10,18,20,23H,1,3-4,7-8,11-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMIRDVHICHCSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCN(C(C2)CCO)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-Benzyl-4-(cyclohexylmethyl)-2-piperazinyl]ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[3-(2,3-dimethoxyphenyl)-1-pyrrolidinyl]carbonyl}-2,4-dimethylpyrimidine](/img/structure/B6056265.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6056274.png)
![1-benzyl-4-{[2-(4-hydroxybenzylidene)hydrazino]carbonyl}pyridinium chloride](/img/structure/B6056281.png)
![2-(ethylsulfonyl)-5-{[3-(4-fluorophenyl)-1-pyrrolidinyl]methyl}-1-(2-methoxyethyl)-1H-imidazole](/img/structure/B6056288.png)


![N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6056316.png)
![2-iodo-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B6056323.png)
![4-(4-{[4-(2-fluoro-4-methoxybenzyl)-3-(2-hydroxyethyl)-1-piperazinyl]methyl}phenyl)-2-methyl-3-butyn-2-ol](/img/structure/B6056330.png)

![N-benzyl-N-methyl-2-(5-oxo-3-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B6056350.png)
![3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-4-piperidinyl]-N-[(1-ethyl-2-pyrrolidinyl)methyl]propanamide](/img/structure/B6056363.png)
![7-[4-(3-fluoro-4-methoxybenzyl)-1-piperazinyl]-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6056367.png)
![2-{[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-N-(2-methylphenyl)hydrazinecarbothioamide](/img/structure/B6056371.png)